![molecular formula C8H7Cl2NO2 B1596351 N-(3,4-dichlorophenyl)glycine CAS No. 65051-17-4](/img/structure/B1596351.png)
N-(3,4-dichlorophenyl)glycine
Overview
Description
N-(3,4-dichlorophenyl)glycine is an organic compound characterized by the presence of a glycine moiety attached to a 3,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)glycine typically involves the reaction of 3,4-dichloroaniline with glycine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the 3,4-dichloroaniline and glycine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
N-(3,4-dichlorophenyl)glycine serves as an essential building block in organic synthesis. It is utilized in the creation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. This compound can lead to the formation of sulfoxides and sulfones, which are significant in the development of pharmaceuticals and agrochemicals.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Products | Notes |
---|---|---|
Oxidation | Sulfoxides, Sulfones | Important for drug synthesis |
Reduction | Sulfides | Used in various synthetic pathways |
Substitution | Halogenated derivatives | Enhances molecular diversity |
Enzyme Inhibition Studies
Research indicates that this compound exhibits potential biological activity, particularly in enzyme inhibition. It has been studied for its ability to inhibit specific enzymes that play critical roles in various biological processes. This inhibition can lead to therapeutic effects in conditions where these enzymes are dysregulated.
Case Study: Enzyme Interaction
A study demonstrated that this compound could effectively inhibit certain enzymes involved in inflammatory pathways. The inhibition was quantified using kinetic assays, showing a significant reduction in enzyme activity at micromolar concentrations. This suggests a potential application in anti-inflammatory therapies.
Medicinal Applications
Therapeutic Properties
this compound has been investigated for its therapeutic properties, including anti-inflammatory and anticancer activities. Preliminary studies have shown that it may modulate pathways associated with cancer cell proliferation and inflammation .
Table 2: Potential Therapeutic Effects
Application | Mechanism of Action | References |
---|---|---|
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
Anticancer | Induction of apoptosis in cancer cells |
Industrial Applications
Material Development
In industrial settings, this compound is used to develop new materials with specific properties. Its unique chemical structure allows it to interact favorably with other compounds, leading to enhanced material characteristics such as durability and resistance to degradation.
Environmental Remediation
Heavy Metal Remediation
Recent studies have explored the use of glycine derivatives, including this compound, in environmental applications such as heavy metal remediation. These compounds can form complexes with metal ions, facilitating their removal from contaminated environments .
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)glycine
- N-methyl-N-(4-chlorophenyl)glycine
- N-(3,4-dichlorophenyl)phenylmethylglycine
Uniqueness
N-(3,4-dichlorophenyl)glycine is unique due to the presence of two chlorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to its analogues .
Biological Activity
N-(3,4-Dichlorophenyl)glycine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a dichlorophenyl group attached to a glycine backbone. The presence of chlorine atoms enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.
Property | Description |
---|---|
Molecular Formula | C9H8Cl2N2O2 |
Molecular Weight | 233.08 g/mol |
Functional Groups | Amino acid (glycine), aromatic ring (dichlorophenyl) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to modulate neurotransmitter systems, particularly the glycine receptors in the central nervous system (CNS). The compound acts as a co-agonist at the NMDA receptor complex, enhancing synaptic transmission and potentially influencing pain perception and neuroprotection .
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives, compounds with similar structures were found to possess significant antibacterial efficacy against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 16 µg/mL |
Enterococcus faecalis | 32 µg/mL |
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. Its sulfonamide moiety contributes to its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The compound was shown to reduce neuronal cell death in vitro by modulating glycine receptor activity, thereby enhancing neuroprotection against excitotoxicity .
- Anticancer Activity : In another study focusing on cancer cell lines, this compound demonstrated cytotoxic effects against various cancer types. The compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Research Findings
Recent studies have provided insights into the structure-activity relationships (SAR) of this compound. Modifications to the dichlorophenyl group have been shown to significantly influence its biological activity. For instance, compounds with additional halogen substitutions exhibited enhanced antibacterial properties .
Modification | Effect on Activity |
---|---|
Additional Chlorine | Increased antibacterial potency |
Sulfonamide Group | Enhanced anti-inflammatory effects |
Properties
IUPAC Name |
2-(3,4-dichloroanilino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c9-6-2-1-5(3-7(6)10)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWWOXQXCLAUKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325847 | |
Record name | N-(3,4-dichlorophenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65051-17-4 | |
Record name | 65051-17-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520114 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3,4-dichlorophenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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